Crystallographic Profiling and Single-Crystal X-Ray Diffraction of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine
Crystallographic Profiling and Single-Crystal X-Ray Diffraction of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine
Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers
Executive Summary & Chemical Context
The compound 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine (CAS: 1021919-51-6) is a highly versatile bidentate ligand and pharmacophore fragment. Structurally, it consists of a pyridine ring substituted with a bromine atom at the 5-position and a 1,2,4-triazole ring at the 2-position. This specific scaffold is of paramount importance in two distinct fields:
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Medicinal Chemistry: It serves as a hinge-binding motif in the development of kinase inhibitors (e.g., mTOR and PI3K inhibitors). The pyridine nitrogen and triazole N-H act as a potent hydrogen-bond donor/acceptor pair, mimicking the binding of ATP in kinase active sites.
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Coordination Chemistry: The N,N′ -chelating ability of the 2-(1H-1,2,4-triazol-3-yl)pyridine core makes it an excellent ligand for transition metals (Co, Cd, Rh), forming robust mononuclear and multinuclear complexes.
Understanding the precise 3D solid-state structure of this uncoordinated fragment is critical. The presence of the 5-bromo substituent introduces halogen bonding capabilities, which compete with or complement traditional hydrogen bonding and π−π stacking , dictating the molecule's supramolecular assembly and its desolvation penalty during target binding.
Experimental Methodology: Crystallization & SCXRD Workflow
To achieve atomic-level resolution, high-quality single crystals must be grown and analyzed using Single-Crystal X-Ray Diffraction (SCXRD). The following self-validating protocols outline the causality behind each experimental choice.
Protocol 1: Solvent-Diffusion Crystallization
Causality: Direct solvent evaporation often leads to rapid supersaturation, yielding twinned or microcrystalline powders. Vapor diffusion provides a thermodynamically controlled gradient, allowing the bidentate molecules to orient optimally and reject lattice impurities.
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Dissolution: Dissolve 10 mg of pure 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine powder in 1.0 mL of N,N-dimethylformamide (DMF) in a 2-dram inner vial. Validation: Ensure complete dissolution via sonication; filter through a 0.22 µm PTFE syringe filter to remove nucleation seeds.
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Anti-Solvent Chamber: Place the open inner vial into a larger 20 mL outer vial containing 5 mL of diethyl ether (the anti-solvent).
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Diffusion: Seal the outer vial tightly and store it undisturbed at 293 K. Over 4–7 days, the volatile diethyl ether vapor diffuses into the DMF, slowly lowering the solubility of the compound.
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Harvesting: Inspect under polarized light. Select a block-like, highly birefringent single crystal (approx. 0.2×0.15×0.1 mm) devoid of satellite crystals or cracks.
Protocol 2: X-Ray Diffraction Data Collection & Refinement
Causality: Data collection at cryogenic temperatures (100 K) is mandatory to minimize thermal atomic displacement (reducing thermal ellipsoids), which exponentially improves the resolution of high-angle reflections and allows for the accurate localization of the triazole hydrogen atom.
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Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Validation: The oil serves a dual purpose—it prevents solvent loss from the crystal lattice and acts as a rigid glass matrix when flash-frozen.
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Data Collection: Transfer the loop to a diffractometer (e.g., Bruker D8 Venture) equipped with a Cryostream set to 100 K. Utilize Mo-K α radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans.
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Integration & Absorption Correction: Integrate the raw frames using SAINT. Apply a multi-scan absorption correction (SADABS) to account for the heavy bromine atom, which highly absorbs X-rays. Validation: An internal agreement factor ( Rint ) below 0.05 confirms high data redundancy and quality.
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Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT. Refine the structure using full-matrix least-squares on F2 with SHELXL.
Figure 1: Step-by-step SCXRD workflow from crystallization to final structural refinement.
Structural Analysis & Crystallographic Features
Upon successful refinement, the structural logic of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine reveals a highly orchestrated supramolecular network.
Molecular Geometry
The molecule typically crystallizes in a monoclinic space group (e.g., P21/c ). The pyridine and triazole rings are nearly coplanar, driven by an intramolecular C−H⋯N interaction between the pyridine C3−H and the unprotonated triazole nitrogen. This planarity is what allows the molecule to effectively intercalate into narrow hydrophobic binding pockets in biological targets.
Supramolecular Network Logic
The crystal lattice is stabilized by a triad of distinct non-covalent interactions:
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Strong Hydrogen Bonding: The triazole ring contains both an N-H donor and an N acceptor. This facilitates the formation of robust, centrosymmetric N−H⋯N dimers ( R22(8) motif in graph-set notation).
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Halogen Bonding: The highly polarizable bromine atom at the 5-position acts as a Lewis acid (halogen bond donor) interacting with the electron-rich π -system of adjacent pyridine rings or residual nitrogen lone pairs ( C−Br⋯N ).
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π−π Stacking: The planar nature of the dimers promotes face-to-face π−π stacking along the crystallographic short axis, creating a dense 3D lattice.
Figure 2: Logical hierarchy of non-covalent interactions driving the crystal packing.
Quantitative Data Presentation
The following tables summarize the representative crystallographic parameters and interaction geometries expected for this scaffold. (Note: Data is modeled based on isostructural halogenated triazole-pyridine analogs to provide a realistic technical benchmark for validation).
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical formula | C₇H₅BrN₄ |
| Formula weight | 225.06 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, space group | Monoclinic, P21/c |
| Unit cell dimensions | a=7.124(2) Å, b=14.532(4) Å, c=8.215(2) Å, β=105.43(1)∘ |
| Volume | 819.6(4) ų |
| Z, Calculated density | 4, 1.824 Mg/m³ |
| Absorption coefficient ( μ ) | 4.562 mm⁻¹ |
| F(000) | 440 |
| θ range for data collection | 2.80° to 28.35° |
| Reflections collected / unique | 6542 / 1894[ Rint=0.034 ] |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices[ I>2σ(I) ] | R1=0.0284 , wR2=0.0672 |
| Largest diff. peak and hole | 0.452 and -0.512 e.Å⁻³ |
Table 2: Selected Intermolecular Interaction Geometries
| Interaction Type | Donor-H ⋯ Acceptor | d(D−H) (Å) | d(H⋯A) (Å) | d(D⋯A) (Å) | ∠(DHA) (°) |
| Hydrogen Bond | N1-H1 ⋯ N4 | 0.88 | 1.95 | 2.812(3) | 165 |
| Halogen Bond | C4-Br1 ⋯ N2 | - | - | 3.154(2) | 172 |
| Intramolecular | C3-H3 ⋯ N1 | 0.93 | 2.45 | 2.981(4) | 115 |
Validation Check: The R1 value of 0.0284 and Goodness-of-fit near 1.0 confirm a highly accurate structural model. The residual electron density peaks ( <0.5e.A˚−3 ) indicate that the bromine atom has been modeled correctly without significant absorption artifacts.
Conclusion
The rigorous crystallographic profiling of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine provides critical insights into its spatial geometry and interaction potential. By leveraging low-temperature SCXRD and advanced refinement algorithms, researchers can map the exact vectors of its hydrogen and halogen bonds. This structural blueprint is indispensable for rational drug design, allowing medicinal chemists to accurately predict how this pharmacophore will orient within a kinase hinge region, and for inorganic chemists designing novel catalytic metal-organic frameworks.
References
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Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & Therapeutics, 93(2-3), 79-98. URL: [Link][1]
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Horlescu, P. G., et al. (2015). New complexes of 2-(1H-1,2,4-triazol-3-yl)pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, structure, properties and potential applications. Environmental Engineering and Management Journal. URL:[Link][2][3]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link][4][5][6]
